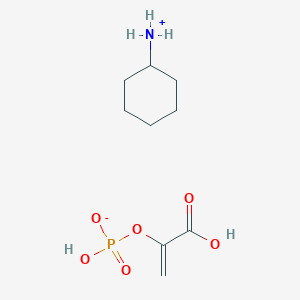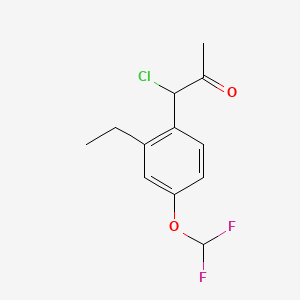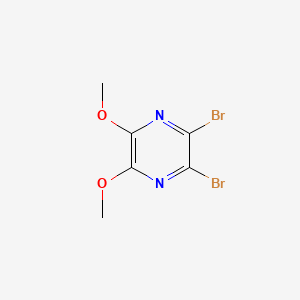
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is a chemical compound characterized by the presence of a trifluoromethyl group, a methoxy group with deuterium substitution, and a bromine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene typically involves the introduction of the trifluoromethyl group and the methoxy group onto a bromobenzene precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The methoxy group can be introduced using methanol-d3 in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-substituted derivatives.
Oxidation: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-benzaldehyde or 3-Trifluoromethyl-5-(methoxy-d3)-benzoic acid.
Reduction: Formation of 3-Difluoromethyl-5-(methoxy-d3)-bromobenzene or 3-Monofluoromethyl-5-(methoxy-d3)-bromobenzene.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-5-methoxy-bromobenzene: Lacks deuterium substitution.
3-Trifluoromethyl-5-(methoxy-d3)-phenylboronic acid: Contains a boronic acid group instead of bromine.
3-Trifluoromethyl-5-(methoxy-d3)-iodobenzene: Contains iodine instead of bromine.
Uniqueness
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is unique due to the presence of the deuterium-substituted methoxy group, which can influence its chemical reactivity and stability. The trifluoromethyl group imparts distinct electronic properties, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
1185308-47-7 |
|---|---|
Molekularformel |
C8H6BrF3O |
Molekulargewicht |
258.05 g/mol |
IUPAC-Name |
1-bromo-3-(trideuteriomethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3/i1D3 |
InChI-Schlüssel |
IBEKZIYJONXDRY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(F)(F)F)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
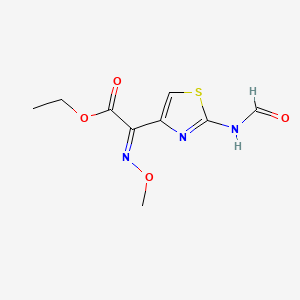

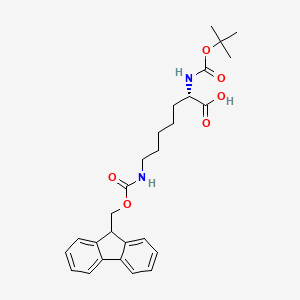

![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
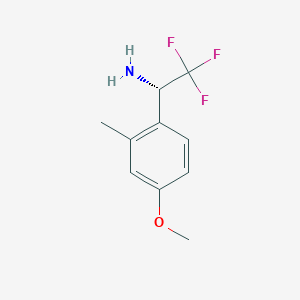
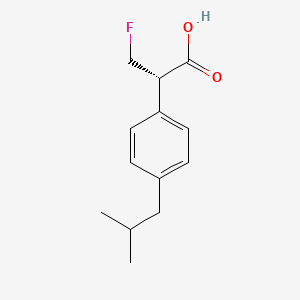
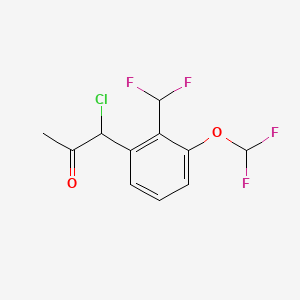
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
